Desethylterbuthylazine

Description

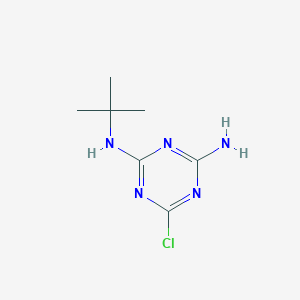

Structure

3D Structure

Properties

IUPAC Name |

2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184211 | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30125-63-4 | |

| Record name | Desethylterbuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylterbuthylazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-6-chloro-[1,3,5]triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYLTERBUTHYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO1MX260Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Desethylterbuthylazine

For Researchers, Scientists, and Drug Development Professionals

Desethylterbuthylazine, a primary metabolite of the widely used triazine herbicide terbuthylazine, is a compound of significant interest in environmental science and toxicology.[1][2] Its presence and behavior in various environmental compartments are dictated by its inherent physicochemical properties. This guide provides a comprehensive overview of these properties, offering a foundational understanding for researchers and scientists engaged in environmental monitoring, risk assessment, and the development of remediation strategies.

Chemical Identity and Structure

This compound is formed through the dealkylation of its parent compound, terbuthylazine.[2] Its chemical structure is characterized by a triazine ring substituted with a chloro group, an amino group, and a tert-butylamino group.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The environmental fate and transport of this compound are governed by a range of physicochemical parameters. These properties influence its solubility in water, potential for volatilization, and partitioning between different environmental matrices such as soil, water, and air. A summary of these key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂ClN₅ | [3][4][5][6][7] |

| Molecular Weight | 201.66 g/mol | [2][3][4][5][6] |

| Boiling Point | 386.8 °C at 760 mmHg | [3][4] |

| Density | 1.323 g/cm³ | [3][4] |

| Vapor Pressure | 3.44E-06 mmHg at 25°C; 0.35 mPa at 20°C | [3][8] |

| Water Solubility | 327.1 mg/L at 20°C and pH 7 | [9] |

| Octanol-Water Partition Coefficient (log P) | 2.3 | [9] |

| pKa | 3.92 ± 0.10 (Predicted) | [3][4] |

| Flash Point | 100 °C | [3][4] |

In-Depth Analysis of Key Properties

Water Solubility

With a water solubility of 327.1 mg/L, this compound is considered to have moderate solubility.[9] This property is a critical determinant of its mobility in the environment. Its higher water solubility compared to its parent compound, terbuthylazine, contributes to its increased potential for leaching into groundwater.[1][10]

Octanol-Water Partition Coefficient (log P)

The octanol-water partition coefficient (log P) is a measure of a chemical's lipophilicity. A log P of 2.3 indicates a low potential for bioaccumulation in fatty tissues of organisms.[9] This value also suggests that this compound will have a moderate tendency to adsorb to organic matter in soil and sediment, although less so than its parent compound.[10]

Vapor Pressure

The reported vapor pressure values for this compound are low (3.44E-06 mmHg at 25°C and 0.35 mPa at 20°C), indicating a low volatility.[3][8] This suggests that volatilization from soil and water surfaces is not a significant environmental transport pathway for this compound.

Dissociation Constant (pKa)

The predicted pKa of 3.92 suggests that this compound is a weak base.[3][4] In environmental systems, its speciation (the proportion of neutral and ionized forms) will be influenced by the pH of the surrounding medium. At pH values below its pKa, the compound will be predominantly in its protonated, cationic form, which may affect its adsorption to negatively charged soil particles.

Environmental Fate and Implications

The physicochemical properties of this compound directly influence its behavior and persistence in the environment. Its moderate water solubility and lower soil adsorption compared to terbuthylazine make it more mobile and prone to contaminating surface and groundwater.[1][10] This increased mobility poses a potential risk to aquatic ecosystems and human health through drinking water contamination.[1]

The degradation of terbuthylazine in soil leads to the formation of this compound, which can then be further transported or degraded.[11] Understanding the physicochemical properties of this metabolite is therefore crucial for developing accurate models of its environmental fate and for designing effective water treatment and soil remediation strategies.[1]

Experimental Determination of Physicochemical Properties

Accurate determination of these properties is essential for regulatory assessment and environmental modeling. Standardized methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development), are typically employed.

Workflow for Analytical Determination in Environmental Samples

The quantification of this compound in environmental matrices like water and soil typically involves sample extraction followed by chromatographic analysis. A common workflow is outlined below.

Caption: A generalized workflow for the analysis of this compound in environmental samples.

High-performance liquid chromatography with diode-array detection (HPLC-DAD), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques used for the sensitive and selective determination of this compound.[12][13]

Conclusion

The physicochemical properties of this compound paint a picture of a moderately water-soluble and mobile environmental contaminant with a low potential for bioaccumulation and volatilization. Its formation from the widely used herbicide terbuthylazine and its propensity for leaching into water resources underscore the importance of continued research into its environmental fate, toxicity, and remediation. This guide provides a solid foundation of its core physicochemical characteristics to aid researchers and scientists in these critical endeavors.

References

-

AERU. (2025, August 5). Desethyl-terbuthylazine (Ref: GS26379). University of Hertfordshire. [Link]

-

LookChem. (n.d.). Cas 30125-63-4, TERBUTHYLAZINE-DESETHYL. [Link]

-

AERU. (n.d.). Desethyl-terbuthylazine (Ref: GS26379). University of Hertfordshire. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

AERU. (n.d.). Terbuthylazine. University of Hertfordshire. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

INIS-IAEA. (n.d.). ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDWATER. [Link]

-

National Institute of Standards and Technology. (n.d.). Desethylterbutylazine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. [Link]

-

University of Strathclyde. (2018, July 31). Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. [Link]

-

AERU. (n.d.). Terbuthylazine. University of Hertfordshire. [Link]

-

Tasca, A. L., & Puccini, M. (2018). Terbuthylazine and desethylterbutylazine: Recent occurrence, mobility and removal techniques. Chemosphere, 207, 547–561. [Link]

-

ResearchGate. (n.d.). The physicochemical properties of analyzed terbuthylazine metabolites. [Link]

-

INIS-IAEA. (n.d.). Environmental fate of terbuthylazine and this compound in soil, surface water and groundwater. [Link]

-

ResearchGate. (n.d.). Terbuthylazine degradation, this compound (DET) formation and.... [Link]

-

ChemBK. (2024, April 10). deethylterbuthylazine. [Link]

Sources

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lookchem.com [lookchem.com]

- 4. TERBUTHYLAZINE-DESETHYL CAS#: 30125-63-4 [m.chemicalbook.com]

- 5. This compound | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Desethylterbutylazine [webbook.nist.gov]

- 8. Desethyl-terbuthylazine (Ref: GS26379) [sitem.herts.ac.uk]

- 9. Desethyl-terbuthylazine (Ref: GS26379) [sitem.herts.ac.uk]

- 10. Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

Desethylterbuthylazine synthesis pathway and precursors

An In-Depth Technical Guide to the Synthesis of Desethylterbuthylazine

Abstract

This compound (DET), a primary chloro-s-triazine metabolite of the widely used herbicide terbuthylazine (TBA), is a compound of significant interest in environmental science, toxicology, and regulatory monitoring.[1][2] Its detection in soil and water systems serves as a key indicator of terbuthylazine degradation and mobility.[3][4][5] Consequently, the availability of high-purity DET as an analytical reference standard is paramount for accurate quantification and risk assessment. This guide provides a comprehensive overview of the logical and efficient synthesis of this compound, grounded in the fundamental principles of triazine chemistry. We will detail the primary synthetic pathway starting from cyanuric chloride, including a step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity product. The causality behind experimental choices and methods for analytical validation are also explored to provide a self-validating framework for researchers.

Physicochemical Properties & Identification

This compound, systematically named 2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine, is defined by the following properties.[1] Establishing these parameters is the first step in any synthesis workflow, as they provide the benchmarks for final product validation.

| Property | Value | Source |

| IUPAC Name | 2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | PubChem[1] |

| CAS Number | 30125-63-4 | LookChem, ChemBK[6][7] |

| Molecular Formula | C₇H₁₂ClN₅ | PubChem[1] |

| Molecular Weight | 201.66 g/mol | PubChem[1] |

| Appearance | White or off-white solid | General Knowledge |

| Boiling Point | 386.8 °C (Predicted) | LookChem, ChemBK[6][7] |

| Density | 1.323 g/cm³ (Predicted) | LookChem, ChemBK[6][7] |

Retrosynthetic Analysis and Core Precursors

The synthesis of substituted s-triazines is a classic example of controlled nucleophilic aromatic substitution. The retrosynthetic analysis of this compound logically dissects the molecule into readily available starting materials. The s-triazine ring is an electron-deficient system, making the chlorine atoms on cyanuric chloride excellent leaving groups.

The synthesis strategy hinges on the sequential displacement of these chlorine atoms. The core precursor for virtually all chloro-s-triazine herbicides is Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) .[8][9][10] The two distinct amino groups on the target molecule, a tert-butylamino group and a primary amino group, dictate the other two precursors: tert-Butylamine and Ammonia .

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: Sequential Nucleophilic Substitution

The most direct and controllable method for synthesizing this compound is the stepwise reaction of cyanuric chloride with tert-butylamine and then ammonia. The reactivity of the chlorine atoms on the triazine ring decreases after each substitution, a property that is exploited to control the reaction sequence through careful temperature management.[10]

Causality of Reaction Control

The chlorine atoms on cyanuric chloride are highly reactive. The first substitution can be performed at a low temperature (0-5 °C). The resulting dichlorotriazine is less reactive, requiring a moderately higher temperature for the second substitution. This difference in reactivity is the cornerstone of synthesizing asymmetrically substituted triazines. An acid scavenger (e.g., sodium bicarbonate, DIPEA) is essential to neutralize the HCl produced in each step, which would otherwise protonate and deactivate the amine nucleophile.[11]

Caption: Forward synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for s-triazine synthesis.[11][12][13] Researchers should perform their own risk assessment before proceeding.

Step 1: Synthesis of 2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in 150 mL of acetone.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Reagent Addition: Prepare a solution of tert-butylamine (1.0 eq) in 50 mL of water. Add this solution dropwise to the stirred cyanuric chloride solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

pH Control: Simultaneously, add a 10% aqueous solution of sodium bicarbonate as needed to maintain the reaction mixture's pH between 6.5 and 7.0.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 3-4 hours.

-

Isolation: Pour the reaction mixture into 300 mL of ice-cold water. The white precipitate of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine will form.

-

Workup: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 40 °C. The intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a flask equipped with a stirrer, condenser, and thermometer, suspend the dried intermediate from Step 1 (1.0 eq) in 100 mL of dioxane.

-

Reagent Addition: Add concentrated aqueous ammonium hydroxide (2.0-2.5 eq) to the suspension.

-

Reaction: Heat the mixture to 40-50 °C and stir vigorously for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature and then pour it into 300 mL of cold water with stirring.

-

Isolation & Workup: Collect the resulting white precipitate by vacuum filtration. Wash the solid extensively with water to remove any unreacted ammonia and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a pure white solid.

Alternative Pathway: N-Dealkylation of Terbuthylazine

While direct synthesis is preferred for producing the standard, this compound can also be formed via the selective N-dealkylation of its parent compound, terbuthylazine. This process mimics the metabolic degradation that occurs in the environment.[4][14] This route is primarily of academic interest or may be viable if terbuthylazine is a more accessible starting material.

The challenge in this approach lies in the selective removal of the ethyl group while leaving the more sterically hindered tert-butyl group intact. This can be achieved through various chemical methods, though it often results in a mixture of products requiring careful chromatographic separation. The preferential dealkylation of the less-hindered N-alkyl group is a known phenomenon in triazine chemistry.[15]

Analytical Characterization and Quality Control

Confirmation of the synthesized product's identity and purity is a critical, self-validating step of the protocol. A combination of chromatographic and spectroscopic techniques should be employed.

| Technique | Purpose | Expected Result |

| HPLC-DAD | Purity assessment and quantification | A single major peak at the characteristic retention time with a UV spectrum matching the reference standard.[16] |

| LC-MS/MS | Identity confirmation and trace analysis | Detection of the parent ion [M+H]⁺ at m/z 202.08 and characteristic fragment ions.[1][17] |

| GC-MS | Alternative identity and purity analysis | Analysis may require derivatization; provides a distinct mass spectrum.[18] |

| ¹H NMR | Structural elucidation | The proton NMR spectrum should show characteristic signals for the tert-butyl protons (singlet, ~1.4 ppm), the NH protons, and the primary NH₂ protons. |

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a controlled, two-step nucleophilic substitution of cyanuric chloride. By carefully managing reaction temperature and pH, one can selectively introduce tert-butylamine followed by ammonia to yield the desired product with high purity. This direct synthesis approach is superior to metabolic or dealkylation routes for producing an analytical reference standard. The validation of the final product using robust analytical techniques like LC-MS/MS and HPLC ensures the integrity of the standard, which is crucial for accurate environmental and toxicological studies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108201, this compound. Retrieved from [Link].

-

LookChem (2024). CAS 30125-63-4, TERBUTHYLAZINE-DESETHYL. Retrieved from [Link].

-

ChemBK (2024). deethylterbuthylazine. Retrieved from [Link].

-

Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - Evaluation of the active TERBUTHYLAZINE. Retrieved from [Link].

-

University of Hertfordshire. Terbuthylazine - Pesticide Properties DataBase. Retrieved from [Link].

-

Mascolo, N., et al. (2017). Terbuthylazine degradation, this compound (DET) formation and total cell number in an enrichment culture. ResearchGate. Retrieved from [Link].

-

PrepChem (2024). Synthesis of 2-amino-4-butylamino-6-(3,4-dichlorophenyl)-s-triazine. Retrieved from [Link].

-

University of Hertfordshire. Terbuthylazine. Retrieved from [Link].

-

Mdanda, S., et al. (2020). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. Retrieved from [Link].

-

Papadopoulos, N., et al. (2015). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments. ResearchGate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22206, Terbuthylazine. Retrieved from [Link].

- Grant, G., et al. (1981). Triazine synthesis. Google Patents.

-

Farao, C., et al. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. Retrieved from [Link].

-

Coles, S. J., et al. (2004). Synthesis of 2,4-bis(butylamino)-6-chloro-1,3,5-triazine 12. ResearchGate. Retrieved from [Link].

-

Ragsdale, D. W. (n.d.). Triazines. California Weed Conference. Retrieved from [Link].

-

CORE (n.d.). EVALUATION OF MANUFACTURING PROCESSES FOR THE PRODUCTION OF ATRAZINE. Retrieved from [Link].

-

Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed. Retrieved from [Link].

-

Ciesielczyk, F., et al. (2021). Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. MDPI. Retrieved from [Link].

-

Kumar, S., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicinal Drug Research. Retrieved from [Link].

-

Wikipedia (2024). Triazine. Retrieved from [Link].

-

Low, J. N., et al. (2002). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z′ = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R2(8) rings. ResearchGate. Retrieved from [Link].

-

de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health. Retrieved from [Link].

-

Rousis, N., et al. (2018). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. ResearchGate. Retrieved from [Link].

-

Rousis, N., et al. (2018). Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. PubMed. Retrieved from [Link].

-

Shi, X., et al. (2021). Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid. ACS Omega. Retrieved from [Link].

-

Mills, M. S., & Thurman, E. M. (1994). Preferential Dealkylation Reactions of s-Triazine Herbicides in the Unsaturated Zone. Environmental Science & Technology. Retrieved from [Link].

Sources

- 1. This compound | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apvma.gov.au [apvma.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cas 30125-63-4,TERBUTHYLAZINE-DESETHYL | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Terbuthylazine [sitem.herts.ac.uk]

- 9. Terbuthylazine [sitem.herts.ac.uk]

- 10. my.ucanr.edu [my.ucanr.edu]

- 11. mdpi.com [mdpi.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Biotic Degradation of Desethylterbuthylazine in Soil and Water: A Technical Guide

This guide provides an in-depth technical exploration of the biotic degradation of desethylterbuthylazine (DET), a principal and persistent metabolite of the widely used s-triazine herbicide, terbuthylazine. Designed for researchers, environmental scientists, and professionals in drug and chemical development, this document synthesizes current knowledge on the microbial processes governing the fate of DET in terrestrial and aquatic ecosystems. We will delve into the mechanistic pathways of degradation, influential environmental parameters, and robust methodologies for its study, ensuring a blend of scientific rigor and practical insight.

Introduction: The Environmental Significance of this compound

Terbuthylazine has become a prominent herbicide in agriculture, often replacing atrazine in many regions.[1][2] Its application, however, leads to the formation of various metabolites, with this compound (DET) being a major and frequently detected degradation product.[1][3][4] Unlike its parent compound, DET exhibits higher water solubility and weaker binding to soil organic matter, which increases its mobility and the potential for groundwater contamination.[1][2] The persistence and potential toxicity of both terbuthylazine and DET towards aquatic organisms, coupled with their capacity for endocrine disruption, underscore the critical need to understand their environmental fate.[1][2] Biotic degradation by indigenous microbial populations is a primary mechanism for the dissipation of these compounds from the environment.[5][6]

Microbial Degradation Pathways of s-Triazines

The biodegradation of s-triazine herbicides, including terbuthylazine and its metabolite DET, is predominantly a microbial-driven process. A diverse range of microorganisms, including bacteria and fungi, have been identified with the capability to metabolize these compounds, often utilizing them as a source of carbon and nitrogen.[5][7][8]

The degradation of terbuthylazine to DET occurs through N-dealkylation, a common initial step in the breakdown of many s-triazine herbicides.[4] Subsequent degradation of DET can proceed through several biochemical reactions, including hydroxylation, further dealkylation, and eventual cleavage of the triazine ring.[4][9][10] The complete mineralization of the s-triazine ring ultimately yields ammonia and carbon dioxide.[9][10]

Below is a generalized pathway illustrating the key steps in the biotic degradation of terbuthylazine, highlighting the formation of DET and its subsequent breakdown products.

Caption: Generalized biotic degradation pathway of Terbuthylazine.

Key Microorganisms in this compound Degradation

A variety of soil and water microorganisms have been implicated in the degradation of s-triazine herbicides. While microbial consortia are often more effective in achieving complete mineralization in natural environments, several individual strains with significant degradative capabilities have been isolated and characterized.[7]

Notable bacterial genera involved in s-triazine degradation include:

-

Arthrobacter: Species of this genus are frequently isolated from herbicide-contaminated soils and have demonstrated the ability to degrade a range of s-triazines.[5][7]

-

Pseudomonas: Certain Pseudomonas species possess the genetic machinery for atrazine and terbuthylazine degradation, often encoded on catabolic plasmids.[5][9]

-

Bacillus: Recent studies have identified strains of Bacillus pumilus and Bacillus subtilis that can effectively degrade terbuthylazine.[11][12] These strains also show cross-degradation capabilities for other s-triazine herbicides like simazine, atrazine, and ametryn.[11][12]

The isolation and characterization of such microorganisms are pivotal for developing bioremediation strategies, such as bioaugmentation, to clean up contaminated sites.[5]

Environmental Factors Influencing Degradation

The rate and extent of DET biotic degradation are significantly influenced by a variety of environmental factors. Understanding these parameters is crucial for predicting the persistence of DET in different ecosystems and for optimizing bioremediation efforts. The degradation process is dependent on biotic and abiotic factors such as the concentration and structure of the hazardous compounds, soil type, moisture content, temperature, pH, soil nutrients, and organic matter.[5]

| Environmental Factor | Influence on Degradation Rate | Rationale |

| Temperature | Generally increases with temperature up to an optimal range (typically 25-35°C).[6] | Microbial metabolic activity and enzyme kinetics are temperature-dependent. Lower temperatures can significantly extend the half-life of terbuthylazine and its metabolites.[13] |

| Soil Moisture | Optimal degradation occurs at intermediate moisture levels (e.g., 50-70% of water holding capacity).[6][14] | Water is essential for microbial activity and acts as a solvent for substrate transport. Both excessively dry and waterlogged (anaerobic) conditions can inhibit the activity of aerobic degrading microorganisms. |

| pH | Neutral to slightly alkaline pH (6.5-8.0) is generally favorable. | The activity of microbial enzymes involved in degradation is pH-sensitive. Extreme pH values can denature enzymes and inhibit microbial growth. |

| Organic Matter Content | Can have a dual effect. High organic matter can enhance microbial populations but may also increase sorption of DET, reducing its bioavailability.[1] | Organic matter serves as a nutrient source for microorganisms. However, strong adsorption can sequester DET, making it less accessible for microbial degradation. |

| Nutrient Availability | The presence of essential nutrients (e.g., nitrogen, phosphorus) can stimulate microbial growth and co-metabolism of DET. | Microbial degradation is a biological process that requires essential nutrients for cell growth and maintenance. |

| Oxygen Availability | Aerobic conditions are generally more favorable for the rapid degradation of s-triazines. | Many of the key enzymatic reactions, including ring cleavage, are oxidative processes that require molecular oxygen. |

Methodologies for Studying Biotic Degradation

Assessing the biotic degradation of DET in soil and water requires well-designed laboratory and field experiments. Here, we outline a standard protocol for a laboratory-based soil microcosm study.

Experimental Protocol: Soil Microcosm Study

This protocol provides a framework for evaluating the degradation kinetics of DET in soil under controlled laboratory conditions.[15][16][17]

Objective: To determine the rate of biotic degradation of this compound in a specific soil type.

Materials:

-

Freshly collected soil, sieved (<2 mm)

-

This compound (analytical standard)

-

Sterile deionized water

-

Glass microcosms (e.g., 250 mL flasks) with breathable stoppers

-

Incubator

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges (if necessary for cleanup)[18][19]

Procedure:

-

Soil Characterization: Analyze the soil for key properties including pH, organic matter content, texture, and microbial biomass.

-

Microcosm Setup:

-

Weigh a known amount of soil (e.g., 50 g dry weight equivalent) into each microcosm.

-

Prepare a stock solution of DET in a minimal amount of a suitable solvent (e.g., methanol) and spike the soil to achieve the desired initial concentration (e.g., 5 mg/kg).[14] Ensure the solvent is allowed to evaporate completely.

-

Adjust the soil moisture to the desired level (e.g., 60% of water holding capacity) with sterile deionized water.[14]

-

Prepare a set of sterile control microcosms by autoclaving the soil before spiking to distinguish between biotic and abiotic degradation.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).[14]

-

-

Sampling:

-

Extraction:

-

Extract the soil samples with an appropriate solvent (e.g., acetonitrile). This may involve shaking or sonication.

-

Centrifuge the samples and collect the supernatant.

-

-

Analysis:

-

Data Analysis:

-

Plot the concentration of DET over time for both biotic and sterile treatments.

-

Calculate the degradation half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).[14]

-

Caption: Workflow for a soil microcosm degradation study.

Conclusion and Future Perspectives

The biotic degradation of this compound is a complex process governed by the interplay of microbial communities and environmental conditions. While significant progress has been made in identifying degradation pathways and influential factors, further research is needed to fully elucidate the enzymatic and genetic basis of DET metabolism in diverse microbial species. The application of advanced molecular techniques, such as metagenomics and transcriptomics, can provide deeper insights into the microbial ecology of s-triazine degradation in situ.[10] A comprehensive understanding of these processes is paramount for developing effective risk assessment models and sustainable bioremediation technologies to mitigate the environmental impact of this prevalent herbicide metabolite.

References

-

Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. Available at: [Link]

-

Biodegradation and Bioremediation of S-Triazine Herbicides. Request PDF on ResearchGate. Available at: [Link]

-

Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. PubMed. Available at: [Link]

-

Biodegradation of s-triazine xenobiotics. SpringerLink. Available at: [Link]

-

Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Semantic Scholar. Available at: [Link]

-

Terbuthylazine degradation, this compound (DET) formation and... ResearchGate. Available at: [Link]

-

Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. Available at: [Link]

-

Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed. Available at: [Link]

-

Terbuthylazine degradation pathway and bacterial genes involved. ResearchGate. Available at: [Link]

-

Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. University of Strathclyde. Available at: [Link]

-

ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDWATER. INIS-IAEA. Available at: [Link]

-

(PDF) Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. Available at: [Link]

-

Methods Related to Herbicide Dissipation or Degradation under Field or Laboratory Conditions. Cambridge University Press & Assessment. Available at: [Link]

-

Environmental fate of terbuthylazine and this compound in soil, surface water and groundwater. INIS-IAEA. Available at: [Link]

-

Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

-

Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. Available at: [Link]

-

Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology. Available at: [Link]

-

Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. Available at: [Link]

-

Degradation and movement of terbuthylazine in soil. ResearchGate. Available at: [Link]

-

Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. MDPI. Available at: [Link]

-

Characteristics of two terbutylazine- degrading bacteria and the construction of a live bacterial agent for effective degrada. SciELO. Available at: [Link]

-

The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process. MDPI. Available at: [Link]

-

Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. PubMed. Available at: [Link]

-

Characteristics of two terbutylazine-degrading bacteria and the construction of a live bacterial agent for effective degradation of terbutylazine in soil. SciELO. Available at: [Link]

Sources

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review | Semantic Scholar [semanticscholar.org]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. apvma.gov.au [apvma.gov.au]

- 14. mdpi.com [mdpi.com]

- 15. cambridge.org [cambridge.org]

- 16. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 17. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Abiotic Degradation Pathways of Desethylterbuthylazine

Introduction

Desethylterbuthylazine (DET) is a primary and frequently detected environmental metabolite of the widely used s-triazine herbicide, terbuthylazine.[1][2][3] Due to its increased mobility and persistence in aquatic systems compared to its parent compound, understanding the abiotic degradation pathways of DET is of paramount importance for comprehensive environmental risk assessment and the development of effective water remediation strategies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core abiotic degradation pathways of this compound, focusing on hydrolysis and photolysis. The document is structured to provide not only a theoretical understanding of the degradation mechanisms but also practical, field-proven experimental protocols and data interpretation insights.

Chapter 1: Hydrolytic Degradation of this compound

Hydrolysis is a fundamental chemical process that can contribute to the transformation of pesticides in the environment. For chlorotriazines like this compound, the primary site of hydrolytic attack is the carbon-chlorine bond on the triazine ring.

Mechanistic Overview

The hydrolysis of chlorotriazines can proceed through different mechanisms depending on the pH of the surrounding medium. Under acidic conditions, the reaction is often catalyzed by protons, which increase the electrophilicity of the carbon atom bonded to the chlorine, facilitating nucleophilic substitution by water. In neutral and alkaline conditions, direct nucleophilic substitution by water or hydroxide ions occurs, leading to the replacement of the chlorine atom with a hydroxyl group, forming hydroxy-desethylterbuthylazine.

Stability and Influencing Factors

This compound is notably stable to hydrolysis under typical environmental conditions. At a temperature of 20°C and a neutral pH of 7, it is considered hydrolytically stable.[4] This stability is a key factor contributing to its persistence in aquatic environments. The rate of hydrolysis for triazine herbicides is significantly influenced by pH, with faster degradation often observed under acidic conditions.[5][6]

Experimental Protocol for Determining Hydrolytic Stability (Adapted from OECD Guideline 111)

The following protocol outlines a standardized method for assessing the hydrolytic stability of this compound as a function of pH.[7][8][9][10] This self-validating system ensures reproducibility and regulatory acceptance of the generated data.

Objective: To determine the rate of hydrolysis of this compound at different pH values (4, 7, and 9) and temperatures.

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Sterile glass flasks with stoppers

-

Temperature-controlled incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system

-

Sterile water and organic solvents for sample preparation and analysis

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent. Spike the sterile aqueous buffer solutions (pH 4, 7, and 9) with the stock solution to a final concentration that is less than half of its water solubility and can be accurately quantified.

-

Incubation: Dispense the test solutions into replicate sterile glass flasks for each pH and temperature combination. Include control flasks containing only the buffer solutions to monitor for contamination. Incubate the flasks in the dark at a constant temperature (e.g., 25°C and 50°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from the replicate flasks for each condition. The sampling frequency should be adjusted based on the expected rate of degradation.

-

Sample Analysis: Immediately analyze the collected samples for the concentration of this compound and the formation of any degradation products using a validated analytical method such as HPLC-UV or UPLC-MS/MS.

-

Data Analysis: Plot the concentration of this compound as a function of time for each pH and temperature. Determine the pseudo-first-order rate constant (k) and the half-life (DT50) of hydrolysis.

Causality Behind Experimental Choices:

-

Sterile Conditions: The use of sterile buffers and glassware is crucial to prevent microbial degradation, ensuring that the observed degradation is solely due to abiotic hydrolysis.

-

Dark Incubation: Incubating the samples in the dark eliminates the possibility of photodegradation, isolating hydrolysis as the degradation pathway under investigation.

-

Multiple pH Values: Testing at acidic, neutral, and alkaline pH provides a comprehensive understanding of the compound's stability across a range of environmental conditions.

Visualization of Hydrolysis Workflow:

Caption: Workflow for determining the hydrolytic stability of this compound.

Chapter 2: Photolytic Degradation of this compound

Photolysis, or the degradation of a chemical by light, is a significant abiotic degradation pathway for many environmental contaminants, including triazine herbicides and their metabolites.[1][11]

Mechanistic Overview

The photolytic degradation of this compound can occur through two primary mechanisms:

-

Direct Photolysis: The DET molecule directly absorbs light energy, leading to its excitation and subsequent chemical transformation. This process is dependent on the molecule's ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm).

-

Indirect Photolysis: Other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light energy and transfer it to the DET molecule or generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then react with and degrade the DET.[12][13][14]

For triazine herbicides, photolysis often involves reactions such as dealkylation (removal of the alkyl side chains) and dechlorination-hydroxylation (replacement of the chlorine atom with a hydroxyl group).[15] The formation of hydroxy-desethylterbuthylazine is a known transformation product of DET.[16] Advanced oxidation processes, such as the use of UV light in combination with hydrogen peroxide (UV/H₂O₂), can significantly enhance the rate of degradation by generating a high concentration of highly reactive hydroxyl radicals.[1][11]

Experimental Protocol for Determining Photolytic Degradation (Adapted from OECD Guideline 316)

This protocol provides a standardized approach to studying the direct phototransformation of this compound in water.[4][17][18][19][20]

Objective: To determine the rate of direct photolysis of this compound in aqueous solution and to identify major photoproducts.

Materials:

-

This compound (analytical standard)

-

Sterile, buffered pure water

-

Quartz glass reaction vessels

-

A light source capable of simulating natural sunlight (e.g., filtered xenon arc lamp)

-

Radiometer to measure light intensity

-

UPLC-MS/MS system for analysis

-

Chemical actinometer for determining quantum yield (optional)

Procedure:

-

Preparation of Test Solution: Prepare a solution of this compound in sterile, buffered pure water in quartz reaction vessels. The concentration should be low enough to avoid significant light attenuation by the solute itself.

-

Irradiation: Irradiate the test solutions with a light source that simulates the solar spectrum at the Earth's surface. Maintain a constant temperature throughout the experiment.

-

Dark Controls: Simultaneously, incubate identical test solutions in the dark to serve as controls for any non-photolytic degradation (e.g., hydrolysis).

-

Sampling: At appropriate time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Sample Analysis: Analyze the samples using a validated UPLC-MS/MS method to determine the concentration of this compound and to identify and quantify any major degradation products.

-

Data Analysis:

-

Calculate the first-order rate constant for photolysis by subtracting the degradation rate in the dark controls from the rate in the irradiated samples.

-

Determine the photolytic half-life (DT50).

-

(Optional) Determine the quantum yield by using a chemical actinometer to measure the photon flux and relating it to the rate of degradation.

-

Causality Behind Experimental Choices:

-

Quartz Vessels: Quartz is used because it is transparent to UV light, ensuring that the test substance is exposed to the full spectrum of the light source.

-

Simulated Sunlight: A light source that mimics natural sunlight is essential for environmentally relevant results.

-

Dark Controls: These are critical to differentiate between photolytic and other abiotic degradation pathways, ensuring the observed degradation is due to light exposure.

Visualization of Photodegradation Pathway:

Caption: Proposed photolytic degradation pathways of this compound.

Chapter 3: Analytical Methodologies

Accurate and sensitive analytical methods are essential for studying the abiotic degradation of this compound and its transformation products.

UPLC-MS/MS for Trace-Level Quantification

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the analysis of this compound and its metabolites in environmental matrices.[21][22][23] This technique offers high sensitivity, selectivity, and the ability to confirm the identity of analytes based on their mass-to-charge ratio and fragmentation patterns.

Typical UPLC-MS/MS Parameters:

-

Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of triazine herbicides and their metabolites.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent like methanol or acetonitrile is typically employed.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of triazines.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.

Sample Preparation

For aqueous samples from degradation studies, a simple filtration step may be sufficient before injection into the UPLC-MS/MS system. For more complex matrices, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes and remove interfering substances.

Chapter 4: Data Summary and Interpretation

The following table summarizes the key abiotic degradation characteristics of this compound based on available literature.

| Degradation Pathway | Key Parameters | Typical Conditions | Degradation Products | Reference |

| Hydrolysis | Stability | pH 7, 20°C | Stable | [4] |

| Rate Dependence | - | Accelerated under acidic conditions | [5][6] | |

| Photolysis | Significance | Major pathway | Dealkylation and hydroxylation products | [1][15] |

| Key Product | - | Hydroxy-desethylterbuthylazine | [16] | |

| Enhancement | UV/H₂O₂ | Rapid degradation via •OH radicals | [1][11] |

Conclusion

The abiotic degradation of this compound in the environment is primarily driven by photolysis, while hydrolysis is a comparatively slow process under typical environmental pH conditions. The primary photolytic degradation pathways involve dealkylation and dechlorination-hydroxylation, leading to the formation of products such as hydroxy-desethylterbuthylazine. A thorough understanding of these pathways, supported by robust experimental data generated using standardized protocols like the OECD guidelines, is essential for accurately predicting the environmental fate and persistence of this significant herbicide metabolite. This knowledge is critical for regulatory agencies, water quality managers, and researchers working to mitigate the potential risks associated with pesticide contamination.

References

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Fera Science Ltd. (n.d.). Phototransformation of Chemicals in Water - Direct Photolysis Test. [Link]

-

AERU. (n.d.). Desethyl-terbuthylazine (Ref: GS26379). University of Hertfordshire. [Link]

-

OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

ibacon GmbH. (n.d.). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis. [Link]

-

ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. [Link]

-

Situ Biosciences. (n.d.). OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis. [Link]

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD iLibrary. [Link]

-

Tasca, A. L., Puccini, M., & Fiaschi, G. (2018). Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Chemosphere, 198, 133-146. [Link]

-

Tasca, A. L., Puccini, M., & Fiaschi, G. (2018). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. ResearchGate. [Link]

-

Lahousse, E., & Merckx, R. (2005). Abiotic dealkylation and hydrolysis of atrazine by birnessite. Environmental toxicology and chemistry, 24(8), 1889–1896. [Link]

-

Papadopoulos, N. G., et al. (2007). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. [Link]

-

Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid communications in mass spectrometry, 26(2), 181-188. [Link]

-

Gikas, E., et al. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

da Silva, R. S., et al. (2007). Generation of reactive oxygen species by photolysis of the ruthenium(ii) complex Ru(NH3)5(pyrazine)2+ in oxygenated solution. Photochemical & Photobiological Sciences, 6(5), 515-518. [Link]

-

da Silva, R. S., et al. (2007). Generation of Reactive Oxygen Species by Photolysis of the ruthenium(II) Complex Ru(NH3)5(pyrazine)2+ in Oxygenated Solution. PubMed. [Link]

-

Lányi, K., & Dinya, Z. (2005). Photodegradation study of some triazine-type herbicides. ResearchGate. [Link]

-

Tasca, A. L., Puccini, M., & Fiaschi, G. (2018). Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Semantic Scholar. [Link]

-

Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and. [Link]

-

Lei, Z. F., et al. (2001). Hydrolysis kinetics of atrazine and influence factors. Journal of Environmental Sciences, 13(1), 99-103. [Link]

-

Tasca, A. L., Puccini, M., & Fiaschi, G. (2018). Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. University of Strathclyde. [Link]

-

He, Y., et al. (2022). The Role of Reactive Oxygen Species in Plant Response to Radiation. MDPI. [Link]

Sources

- 1. Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. | Semantic Scholar [semanticscholar.org]

- 4. oecd.org [oecd.org]

- 5. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis kinetics of atrazine and influence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 12. Generation of reactive oxygen species by photolysis of the ruthenium(ii) complex Ru(NH3)5(pyrazine)2+ in oxygenated solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Generation of reactive oxygen species by photolysis of the ruthenium(II) complex Ru(NH3)5(pyrazine)2+ in oxygenated solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. shop.fera.co.uk [shop.fera.co.uk]

- 18. oecd.org [oecd.org]

- 19. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 20. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. agilent.com [agilent.com]

An In-Depth Technical Guide to the Environmental Fate and Transport Mechanisms of Desethylterbuthylazine

Section 1: Executive Summary

Desethylterbuthylazine (DET) is a principal and environmentally significant transformation product of the widely used triazine herbicide, terbuthylazine. While the parent compound exhibits moderate persistence, its degradation in soil frequently leads to the formation of DET. This metabolite possesses distinct physicochemical properties that differentiate its environmental behavior from terbuthylazine. Specifically, DET has significantly higher water solubility and a lower affinity for soil organic matter.[1][2][3] This combination results in a compound that is more persistent than its parent in some conditions, less prone to abiotic degradation, and critically, far more mobile in the soil column.[1][2][4][5] Consequently, this compound poses a considerable risk for leaching into groundwater and subsequent contamination of aquatic resources, and it is frequently detected in both surface and groundwater monitoring programs.[6] This guide provides a detailed examination of the core mechanisms governing its degradation, sorption, and transport in the environment, alongside standardized protocols for its assessment.

Section 2: Introduction and Environmental Significance

The use of terbuthylazine as a selective herbicide in agriculture has increased substantially following the restriction of other triazines like atrazine in many regions.[2][3] Its mode of action involves inhibiting photosynthesis in target weeds.[7] In the terrestrial environment, terbuthylazine undergoes microbial degradation, primarily through N-dealkylation, which cleaves an ethyl group from the side chain to form this compound (2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine).[8][9]

The formation of this metabolite is a critical juncture in the environmental risk assessment of terbuthylazine. Unlike the parent compound, DET's chemical structure imparts greater polarity, fundamentally altering its interaction with environmental compartments. Its elevated mobility and moderate persistence create a scenario where contamination can be prolonged and widespread, extending far from the original point of application and posing a potential risk to aquatic ecosystems and drinking water resources.[1][2] Understanding the specific fate and transport mechanisms of DET is therefore essential for predicting its environmental concentrations, assessing exposure risks, and developing effective mitigation strategies.

Section 3: Core Physicochemical Properties

The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For this compound, these values explain its high potential for mobility and persistence. The key distinction lies in its increased water solubility and reduced sorption potential compared to its parent compound, terbuthylazine.

Table 1: Physicochemical Properties of this compound (DET)

| Property | Value | Significance for Environmental Fate | Source(s) |

| Molecular Formula | C₇H₁₂ClN₅ | Defines the basic structure and elemental composition. | [9][10][11] |

| Molecular Weight | 201.66 g/mol | Influences diffusion and transport rates. | [9][10][11] |

| Water Solubility | 327.1 mg/L | High. Facilitates dissolution in soil porewater and surface water, making it readily available for transport and leaching. | [4] |

| Log Kₒw (Octanol-Water) | 1.94 | Low. Indicates a low tendency to partition into organic matter, leading to weaker sorption in soil and sediment. | [3][12] |

| Koc (Organic Carbon) | 78 mL/g (Range: 43.8 - 1010 mL/g) | Low to Medium. Quantifies weak to moderate binding to soil organic carbon, confirming its potential for mobility. | [5] |

| Vapor Pressure | 3.44E-06 mmHg at 25°C | Low. Volatilization from soil or water surfaces is not a significant transport pathway. | [10] |

| Aqueous Hydrolysis | Stable at pH 7 | Not a significant degradation pathway under typical environmental pH conditions. | [5] |

| Aqueous Photolysis | Stable | Direct degradation by sunlight in water is not a major dissipation route. | [5] |

Section 4: Environmental Degradation Pathways

The persistence of this compound is governed by its resistance to abiotic degradation and its reliance on microbial processes for transformation.

Biotic Degradation

Microbial metabolism is the primary mechanism for the degradation of DET in soil and aquatic systems.[8][13] Autochthonous soil microbial communities are capable of utilizing the compound, though the rate of degradation can be highly variable.[14] Laboratory studies report soil dissipation half-lives (DT₅₀) ranging from 27 to 113 days, indicating moderate to high persistence.[4][5] Field studies show an even wider range, from as low as 2 days to over 200 days, reflecting the influence of environmental factors like temperature, moisture, soil type, and microbial population density.[5][13]

The degradation pathway can proceed further, with the formation of hydroxylated metabolites such as Terbutylazine-desethyl-2-hydroxy, which involves the substitution of the chlorine atom on the triazine ring with a hydroxyl group.[9] The presence of a robust and adapted microbial community is an essential prerequisite for effective degradation of triazine compounds.

Abiotic Degradation

In contrast to its biotic transformation, DET is highly resistant to abiotic degradation processes. Regulatory studies confirm that it is stable to both aqueous hydrolysis and photolysis under environmentally relevant conditions.[5] This stability means that once DET leaches from the microbially active topsoil and enters deeper soil layers or groundwater, its persistence can increase significantly due to the reduction in microbial activity.

Caption: Primary degradation pathway of Terbuthylazine to this compound.

Section 5: Sorption and Mobility in Soil and Water

The high risk of groundwater contamination by this compound is a direct consequence of its sorption behavior and mobility.

Soil Sorption and Desorption

Sorption to soil particles is the primary process that retards the movement of chemicals through the soil profile. For non-ionic organic compounds like DET, sorption is mainly driven by partitioning into soil organic matter.[3] DET's relatively low octanol-water partition coefficient (Log Kₒw of 1.94) and soil organic carbon-water partitioning coefficient (Koc) indicate a weak affinity for organic matter.[3][5][12]

This is a critical distinction from its parent, terbuthylazine (Log Kₒw of 3.2), which binds more strongly to soil.[3] The practical implication is that DET does not remain bound in the topsoil layer for extended periods. It is readily desorbed and remains dissolved in the soil porewater, making it susceptible to transport with infiltrating water.[1][2]

Leaching and Transport to Groundwater

The combination of high water solubility and weak sorption gives DET a high intrinsic leaching potential. Following rainfall or irrigation events, water percolating through the soil profile can efficiently transport dissolved DET downward. Numerous monitoring studies have confirmed this behavior, frequently detecting DET in agricultural leachates and groundwater bodies in regions with high terbuthylazine use.[6] Its presence in groundwater indicates that it can bypass the soil's natural attenuation capacity and contaminate vital drinking water resources.

Caption: Conceptual model of DET transport from agricultural soil to groundwater.

Section 6: Standardized Protocols for Environmental Assessment

To ensure data consistency and regulatory acceptance, the environmental fate of chemicals like DET is studied using internationally recognized methods, such as the OECD Guidelines for the Testing of Chemicals.[15][16][17]

Experimental Protocol: Aerobic Soil Degradation (Adapted from OECD 307)

This protocol is designed to determine the rate of aerobic degradation of a substance in soil and to identify its transformation products.

1. Objective: To measure the rate of degradation of this compound in one or more soil types under controlled, aerobic laboratory conditions.

2. Materials & Reagents:

-

Fresh field soil, sieved (<2 mm), with known characteristics (pH, organic carbon, texture).

-

Radiolabeled ([¹⁴C]) or non-labeled this compound of analytical grade.

-

Incubation vessels (e.g., flow-through systems).

-

Trapping solutions for CO₂ (e.g., potassium hydroxide) and organic volatiles (e.g., ethylene glycol).

-

Analytical equipment: HPLC, LC-MS/MS for quantification; Liquid Scintillation Counter (LSC) for radiolabeled studies.

3. Step-by-Step Methodology:

-

Step 1: Soil Preparation & Acclimation: Adjust the soil moisture to 40-60% of maximum water holding capacity. Pre-incubate the soil in the dark at the test temperature (e.g., 20°C) for 7-14 days to allow microbial populations to stabilize.

-

Step 2: Application: Treat the soil with a known concentration of DET. The application rate should be environmentally relevant. For each soil type, prepare triplicate experimental samples and at least two sterile control samples (e.g., via autoclaving or gamma irradiation). The sterile control is critical to differentiate biotic from abiotic degradation.

-

Step 3: Incubation: Place the vessels in a temperature-controlled incubator (e.g., 20 ± 1°C) in the dark. Pass a continuous stream of humidified, carbon-dioxide-free air over the soil surface.

-

Step 4: Sampling: Sample the soil from replicate vessels at defined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). Immediately freeze samples at -20°C pending analysis. Also, sample the trapping solutions at each interval to quantify mineralization ([¹⁴C]O₂) and volatile formation.

-

Step 5: Extraction & Analysis: Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water). Analyze the extracts to quantify the concentration of the parent DET and identify and quantify major transformation products.

-

Step 6: Data Analysis: Calculate the total radioactivity balance at each sampling point. Plot the concentration of DET over time and use appropriate kinetic models (e.g., single first-order) to calculate the degradation half-life (DT₅₀) and the 90% dissipation time (DT₉₀).

Caption: Experimental workflow for a soil degradation study based on OECD 307.

Experimental Protocol: Adsorption/Desorption Batch Equilibrium (Adapted from OECD 106)

This protocol measures a chemical's sorption to different soil types, allowing for the calculation of key coefficients like K_d and K_oc.

1. Objective: To determine the soil-water adsorption and desorption coefficients of this compound.

2. Materials & Reagents:

-

At least three different soil types with varying organic carbon content and texture.

-

This compound of analytical grade.

-

0.01 M CaCl₂ solution (to mimic soil solution ionic strength).

-

Centrifuge tubes (e.g., glass or Teflon to minimize sorption to walls).

-

Shaker/agitator.

-

Analytical equipment (HPLC or LC-MS/MS).

3. Step-by-Step Methodology:

-

Step 1: Preliminary Test: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method sensitivity.

-

Step 2: Adsorption Phase:

-

For each soil, weigh a known amount of soil into a series of centrifuge tubes.

-

Add a known volume of 0.01 M CaCl₂ solution containing DET at five different concentrations.

-

Include control samples with no soil (to check for sorption to the tube) and no DET (to check for interferences).

-

Agitate the tubes at a constant temperature (e.g., 20°C) for the pre-determined equilibration time (e.g., 24 hours).

-

Centrifuge the tubes to separate the solid and aqueous phases.

-

Analyze the supernatant to determine the equilibrium concentration (Cₑ) of DET in the solution.

-

Calculate the amount of DET sorbed to the soil (Cₛ) by mass balance.

-

-

Step 3: Desorption Phase (Optional but Recommended):

-

Remove a known amount of supernatant from the adsorption phase tubes.

-

Replace it with an equal volume of fresh 0.01 M CaCl₂ solution (without DET).

-

Resuspend the soil and agitate for the same equilibration time.

-

Centrifuge and analyze the supernatant to determine the amount of DET that has desorbed from the soil.

-

-

Step 4: Data Analysis:

-

Plot the sorbed concentration (Cₛ) against the equilibrium solution concentration (Cₑ).

-

Fit the data to the Freundlich equation (Cₛ = K_f * Cₑ^(1/n)).

-

Calculate the distribution coefficient (K_d) as the ratio of Cₛ to Cₑ.

-

Normalize K_d to the soil's organic carbon content to derive the K_oc value (K_oc = (K_d / %OC) * 100).

-

Section 7: Synthesis and Conclusion

The environmental fate of this compound is characterized by a combination of factors that elevate its risk profile as a groundwater contaminant. Formed via microbial degradation of the parent herbicide terbuthylazine, DET exhibits enhanced environmental mobility due to its higher water solubility and significantly weaker sorption to soil organic matter.[1][2][3][4] While it is susceptible to further microbial degradation, its persistence can be moderate to high, particularly in subsurface environments where microbial activity is limited.[4][5] Its stability against abiotic hydrolysis and photolysis further contributes to its potential for long-term persistence once it has leached below the root zone.[5] This collection of properties—facile formation, high mobility, and moderate persistence—makes this compound a metabolite of significant environmental concern that requires careful monitoring and management.

Section 8: References

-

Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE.

-

ResearchGate. Terbuthylazine degradation, this compound (DET) formation and.... [Link]

-

University of Strathclyde. Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. [Link]

-

INIS-IAEA. ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDWATER. [Link]

-

PubMed. Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. [Link]

-

PubChem - NIH. This compound. [Link]

-

INIS-IAEA. Environmental fate of terbuthylazine and this compound in soil, surface water and groundwater. [Link]

-

MDPI. Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. [Link]

-

BME ABÉT. OECD Guidelines for the Testing of Chemicals: Degradation and Accumulation. [Link]

-

ResearchGate. Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques | Request PDF. [Link]

-

AERU - University of Hertfordshire. Terbuthylazine. [Link]

-

AERU. Desethyl-terbuthylazine (Ref: GS26379). [Link]

-

ResearchGate. The physicochemical properties of analyzed terbuthylazine metabolites. [Link]

-

ResearchGate. Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. [Link]

-

ResearchGate. Degradation and movement of terbuthylazine in soil. [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

-

LookChem. Cas 30125-63-4,TERBUTHYLAZINE-DESETHYL. [Link]

-

Regulations.gov. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

ResearchGate. Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy) | Request PDF. [Link]

-

ResearchGate. (PDF) Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. [Link]

-

OECD. Guidelines for the Testing of Chemicals. [Link]

-

Umweltbundesamt. Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech. [Link]

-

Journal of Biomedical Research and Environmental Sciences. Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. [Link]

Sources

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]